(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate
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Overview
Description
The compound is a complex organic molecule. It contains a phenylbut-3-en-2-amine moiety, which suggests it might be part of the phenethylamine class of compounds. Phenethylamines often have biological activity and are found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenylbut-3-en-2-amine backbone, the introduction of the ®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy group, and the resolution of the compound to isolate the (S)-enantiomer .Molecular Structure Analysis
The compound has several functional groups that would impact its chemical behavior. The presence of the amine group (-NH2) would make the compound a base, and the presence of the phenyl rings could contribute to its lipophilicity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine could participate in acid-base reactions, and the carbon-carbon double bond in the but-3-en-2-amine moiety could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its solubility, melting point, and boiling point would be influenced by the presence and location of its functional groups .Scientific Research Applications
Chemical Analysis and Derivatization : This compound has been used in chemical analysis, particularly involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR). It serves as a reagent for the derivatization of biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine, simplifying the purification and detection process in various samples (Jastrzębska et al., 2018).
Pharmacology and Receptor Studies : It has been studied for its potential as a neurokinin-1 (NK(1)) receptor antagonist. This research focuses on understanding its interaction with brain receptors, which is crucial for developing treatments for conditions like nausea and vomiting (Jiang et al., 2009).
Material Science : In material science, derivatives of this compound have been used in the synthesis of novel fluorinated polyimides. These materials exhibit desirable properties like solubility in organic solvents, thermal stability, low dielectric constants, and low water uptake, making them suitable for various industrial applications (Chung et al., 2006).
Catalysis and Organic Synthesis : The compound and its derivatives have been employed as catalysts in organic synthesis. They have been used in dehydrative amidation between carboxylic acids and amines, facilitating the production of peptides and other important organic compounds (Wang et al., 2018).
Biocatalysis and Asymmetric Synthesis : There has been research into its use in biocatalysis, particularly for the asymmetric synthesis of key chiral intermediates. Such research has significant implications in the pharmaceutical industry for the production of enantiomerically pure compounds (Ouyang et al., 2013).
Development of Antimicrobial and Antiviral Agents : Derivatives of this compound have been explored for their antimicrobial and antiviral properties. Research in this area focuses on developing new treatments for infections and diseases (Giurg et al., 2017).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate involves the reaction of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol with 2-phenylbut-3-en-2-amine, followed by the formation of the fumarate salt.", "Starting Materials": [ "(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol", "2-phenylbut-3-en-2-amine", "Fumaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Conversion of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol to (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethylamine", "React (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol with 2-phenylbut-3-en-2-amine in the presence of hydrochloric acid as a catalyst.", "Step 2: Formation of (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine", "React (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethylamine with fumaric acid in the presence of sodium hydroxide to form (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine.", "Step 3: Formation of (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate", "Dissolve (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine in methanol and add fumaric acid to form the fumarate salt. Recrystallize the product from diethyl ether to obtain the final compound." ] } | |
CAS No. |
1214741-14-6 |
Molecular Formula |
C24H23F6NO5 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid |
InChI |
InChI=1S/C20H19F6NO.C4H4O4/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26;5-3(6)1-2-4(7)8/h3-11,13H,1,12,27H2,2H3;1-2H,(H,5,6)(H,7,8)/t13-,18-;/m1./s1 |
InChI Key |
OWHDANIMBINPCO-QRGZVCNKSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@](C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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